(4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid
Overview
Description
(4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a 3-chloropropoxy and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(3-chloropropoxy)-3-fluorophenyl bromide.
Borylation Reaction: The bromide is then subjected to a borylation reaction using a palladium catalyst and a boron source such as bis(pinacolato)diboron under inert conditions. The reaction is typically carried out in a solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound undergoes Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions:
Palladium Catalyst: Used in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran, dimethylformamide, toluene, ethanol.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.
Phenols: Formed via oxidation of the boronic acid group.
Substituted Derivatives: Formed via nucleophilic substitution of the chloropropoxy group.
Scientific Research Applications
(4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of functional materials, including polymers and sensors.
Chemical Biology: Applied in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of (4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetallation with an aryl halide to form a palladium-aryl intermediate. This intermediate then undergoes reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.
Comparison with Similar Compounds
(4-(3-Chloropropoxy)phenyl)boronic acid: Lacks the fluorine atom, which may affect its reactivity and selectivity in certain reactions.
(4-(3-Fluoropropoxy)phenyl)boronic acid: Lacks the chlorine atom, which may influence its chemical properties and applications.
Uniqueness: (4-(3-Chloropropoxy)-3-fluorophenyl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. These substituents can modulate the electronic properties of the compound, potentially enhancing its reactivity and selectivity in various chemical reactions.
Properties
IUPAC Name |
[4-(3-chloropropoxy)-3-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClFO3/c11-4-1-5-15-9-3-2-7(10(13)14)6-8(9)12/h2-3,6,13-14H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZAEBVZCYVVBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCCl)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801211989 | |
Record name | Boronic acid, B-[4-(3-chloropropoxy)-3-fluorophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801211989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704074-40-7 | |
Record name | Boronic acid, B-[4-(3-chloropropoxy)-3-fluorophenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-(3-chloropropoxy)-3-fluorophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801211989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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